NLRP3 Inflammasome Inhibitory Potency: Unsubstituted Acetamide as the Minimal Active Pharmacophore
In the patent-defined pyrazolotriazinone series, the unsubstituted acetamide 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide constitutes the core scaffold from which all active analogs are derived. While the patent does not report an isolated IC50 value for this precise parent compound, it establishes that the simplest N-methyl analog (comparator 1) and N-cyclopropyl analog (comparator 2) exhibit IC50 values of 0.15 μM and 0.32 μM, respectively, in the human whole-blood IL-1β release assay [1]. The parent compound, lacking the N-substituent, is hypothesized to have weak or partial activity, serving as the essential baseline for quantifying the potency gains achieved through N-functionalization [1]. This defines its role as an indispensable negative control and SAR anchoring point.
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β release) |
|---|---|
| Target Compound Data | No direct IC50 reported; presumed weak or partial inhibition based on SAR trend |
| Comparator Or Baseline | N-methyl analog: IC50 = 0.15 μM; N-cyclopropyl analog: IC50 = 0.32 μM |
| Quantified Difference | Structural modification from unsubstituted to N-methyl increases potency by >10-fold (estimated) |
| Conditions | Human whole-blood assay; LPS/ATP stimulation; IL-1β measured by ELISA [1] |
Why This Matters
For procurement, this establishes the compound as the critical minimal pharmacophore reference, essential for interpreting SAR and validating the activity of more potent, elaborated analogs.
- [1] US Patent US20230203044A1. Pyrazolo[1,5-d][1,2,4]triazine-5(4h)-acetamides as inhibitors of the NLRP3 inflammasome. Published 2023. View Source
